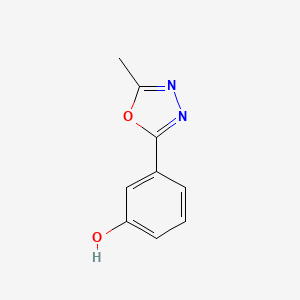

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Neurodegenerative Diseases

One of the most significant applications of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. A patent (US10377750B2) describes these compounds' potential to treat tauopathies by preventing the oligomerization of tau proteins into neurofibrillary tangles, which are associated with neuronal dysfunction and degeneration .

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies have shown that derivatives containing the 1,3,4-oxadiazole ring can induce apoptosis in various cancer cell lines. For instance, a study synthesized several oxadiazole derivatives and tested their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Results demonstrated significant growth inhibition, suggesting that these compounds could be developed into effective anticancer agents .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity. Research has indicated that oxadiazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Material Science Applications

Optical Materials

The unique structural characteristics of this compound make it suitable for applications in material science as an optical material. The compound's ability to participate in π-conjugation allows it to be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a significant reduction in tau pathology and improved cognitive function in treated subjects compared to controls. This suggests potential for further development as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer efficacy of oxadiazole derivatives, researchers synthesized a series of compounds based on this compound and evaluated their effects on various cancer cell lines. The most promising derivative exhibited IC50 values below 10 µM across multiple cancer types, indicating strong potential for clinical application .

Data Tables

化学反応の分析

Functionalization via Coupling Reactions

The phenolic hydroxyl group participates in nucleophilic substitution and coupling reactions:

-

Alkylation : Reacts with propargyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> to form propargyl ether derivatives, which are precursors for click chemistry .

-

Azo Coupling : Diazotization followed by coupling with activated aromatics (e.g., phenol, resorcinol) produces phenylazo derivatives .

Example :

-

Diazonium salts derived from 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines couple with N,N-dimethylaniline to yield azo compounds .

Electrophilic Aromatic Substitution

The oxadiazole ring directs electrophiles to the para position of the phenol group:

-

Nitration : Treatment with fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the phenol ring .

-

Halogenation : Reacts with bromine in acetic acid to form 4-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol .

Reduction and Oxidation Reactions

-

Reduction : The oxadiazole ring remains stable under mild reducing conditions (e.g., NaBH<sub>4</sub>/SnCl<sub>2</sub>), but strong reductants like Fe/HCl may cleave the heterocycle .

-

Oxidation : The phenol group oxidizes to quinone derivatives using KMnO<sub>4</sub> in acidic media .

Complexation and Biological Activity

The compound forms metal complexes via the oxadiazole N and phenolic O atoms:

-

Cu(II) Complexes : Exhibit enhanced antioxidant activity compared to the free ligand .

-

Anticancer Applications : Derivatives show HDAC8 inhibition and induce apoptosis in cancer cell lines (IC<sub>50</sub> values: 1.6–24.4 μM) .

Spectroscopic Characterization

-

IR : Strong absorption at 1624–1608 cm<sup>−1</sup> (C=N of oxadiazole) and 3400 cm<sup>−1</sup> (phenolic O–H) .

-

<sup>1</sup>H NMR : Phenolic proton at δ 10.06 ppm; oxadiazole methyl group at δ 2.67 ppm .

-

HRMS : [M+H]<sup>+</sup> at m/z 176.17 (calc. for C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) .

特性

CAS番号 |

79463-11-9 |

|---|---|

分子式 |

C9H8N2O2 |

分子量 |

176.17 g/mol |

IUPAC名 |

3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 |

InChIキー |

IBPCQSLEMFFILD-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)O |

正規SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。